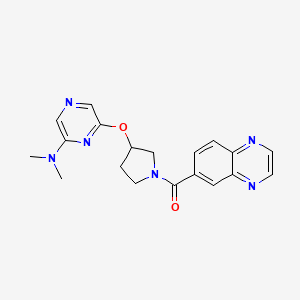

![molecular formula C10H13N5O B2828964 2-氨基-4-[2-(异丙基)-2H-四唑-5-基]酚 CAS No. 1092205-12-3](/img/structure/B2828964.png)

2-氨基-4-[2-(异丙基)-2H-四唑-5-基]酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

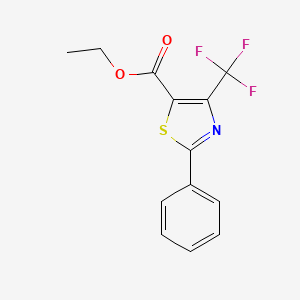

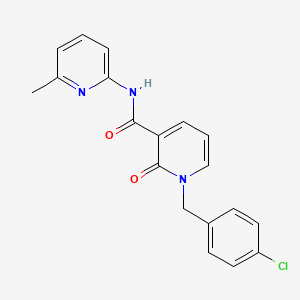

The compound “2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol” is a phenolic compound with an amino group at the 2-position, a tetrazole group at the 4-position, and an isopropyl group attached to the tetrazole . Phenolic compounds are known for their antioxidant properties, and tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition or substitution reaction . The amino group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenol ring, an amino group, a tetrazole ring, and an isopropyl group . The exact structure would depend on the positions of these groups on the phenol ring.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenolic OH group could participate in acid-base reactions, the amino group could undergo reactions typical of amines, and the tetrazole ring could participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the polar OH and NH2 groups would likely make the compound somewhat soluble in water .科学研究应用

合成与配合物形成

研究探索了使用与所讨论的化学结构相关的氨基亚氨基苯酚合成单-和双四唑配合物与Ni(II)、Pt(II)和Cu(II)等金属。这些配合物通过光谱法和X射线衍射分析进行表征,突出了它们由于广泛的氢键合而在形成有限的1D链和3D骨架方面的潜力(Mukhopadhyay等人,2009)。

腐蚀抑制

对与目标化合物具有结构相似性的噻唑和噻二唑衍生物的研究显示出对铁金属的显着腐蚀抑制性能。采用量子化学参数和分子动力学模拟来预测这些性能,证明了这些化合物在保护金属表面的潜力(Kaya等人,2016)。

聚合催化剂

对与所讨论化合物相关的带有N、O多齿配体的镧系元素烷基配合物进行的研究表明,它们作为催化剂在聚合中具有效率。rac-丙交酯生产高度异规聚乳酸(PLA)。这些发现表明在生产可生物降解塑料方面的潜在应用(Liu等人,2007)。

抗菌活性

已经合成了与目标化合物在结构上相关的5-氨基-2-羟基苯甲酸的衍生物,并显示出对革兰氏阳性和革兰氏阴性细菌以及真菌具有显着的抗菌活性。这强调了此类化合物在开发新的抗菌剂方面的潜力(Hussain等人,2008)。

抗氧化剂和各种生物活性

绿原酸等酚类化合物在结构上与所讨论的化合物相关,已被广泛研究其抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护活性。此类研究突出了酚类化合物在治疗各种疾病方面的广泛治疗潜力(Naveed等人,2018)。

作用机制

Target of Action

The primary target of 2-amino-4-(2-isopropyl-2H-tetrazol-5-yl)phenol is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms multiple hydrogen bonds with amino acid residues in the active pockets of the protein, demonstrating encouraging binding energy . This interaction can lead to changes in the protein’s function, affecting the cellular processes it regulates.

Biochemical Pathways

Therefore, the compound’s interaction with this protein could potentially affect pathways related to inflammation, apoptosis, and cellular stress responses .

Pharmacokinetics

It’s mentioned that the compound obeys all five rules with good bioavailability , suggesting that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted appropriately.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . It has shown significant cytotoxic effects, with IC50 values close to the standard drug . This suggests that the compound’s action results in the inhibition of cell growth or viability, which could be beneficial in the treatment of bacterial infections, cancer, and tuberculosis.

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4-(2-propan-2-yltetrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-6(2)15-13-10(12-14-15)7-3-4-9(16)8(11)5-7/h3-6,16H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRDYUZSCDBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)

![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)

![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)

![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)